molecular formula C12H17BClNO3 B2659947 5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester CAS No. 2121514-91-6

5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester

Cat. No.: B2659947
CAS No.: 2121514-91-6
M. Wt: 269.53
InChI Key: QSPAGXHWLPNPTN-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a useful reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester typically involves the reaction of 5-chloro-2-methoxypyridine with a boronic acid derivative in the presence of a base and a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethyl sulfoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium atom. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester is unique due to the presence of both chlorine and methoxy substituents on the pyridine ring. These substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

5-chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(16-5)15-7-9(8)14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPAGXHWLPNPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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